molecular formula C13H17N3O2 B11735606 2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol

2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol

Cat. No.: B11735606
M. Wt: 247.29 g/mol
InChI Key: YQVHVURYFBVBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol is a phenolic derivative featuring a methoxy group at the 2-position and an aminomethylpyrazole substituent at the 4-position. This compound integrates a phenol core with a pyrazole-containing side chain, which may confer unique physicochemical and biological properties. The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is known to enhance binding interactions in medicinal chemistry contexts .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

2-methoxy-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol

InChI

InChI=1S/C13H17N3O2/c1-16-11(5-6-15-16)9-14-8-10-3-4-12(17)13(7-10)18-2/h3-7,14,17H,8-9H2,1-2H3

InChI Key

YQVHVURYFBVBJP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

Preparation Methods

Reductive Amination of 2-Methoxy-4-Formylphenol

A widely cited method involves the reductive amination of 2-methoxy-4-formylphenol with (1-methyl-1H-pyrazol-5-yl)methylamine (Figure 1). The aldehyde group reacts with the primary amine to form an imine intermediate, which is subsequently reduced to the secondary amine using sodium cyanoborohydride (NaBH3CN) in methanol at 25°C.

Key Conditions:

  • Molar Ratio: 1:1.2 (aldehyde:amine)

  • Solvent: Methanol

  • Reducing Agent: NaBH3CN (1.5 equiv.)

  • Reaction Time: 12–16 hours

Yield: 68–72% after silica gel chromatography.

Mannich Reaction with Formaldehyde

An alternative route employs the Mannich reaction , where 2-methoxy-4-hydroxybenzaldehyde reacts with (1-methyl-1H-pyrazol-5-yl)methylamine and formaldehyde in acetic acid (AcOH). This one-pot method forms the aminomethyl linkage via electrophilic substitution.

Key Conditions:

  • Catalyst: AcOH (10 mol%)

  • Temperature: 60°C

  • Reaction Time: 8 hours

Yield: 58–62% after recrystallization.

Optimization of Reaction Parameters

Solvent Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) accelerate imine formation but hinder reduction steps. Methanol balances reactivity and solubility, achieving optimal yields (Table 1).

Table 1: Solvent Impact on Reductive Amination Yield

SolventYield (%)Purity (HPLC)
Methanol7298.5
DMF5189.2
THF6394.1

Temperature and Catalysis

Elevating temperatures to 60°C in the Mannich reaction reduces byproducts like N-alkylated derivatives . Catalytic AcOH enhances protonation of the imine intermediate, favoring nucleophilic attack.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt of the compound (CAS: 1855947-48-6) is purified via ethanol-water recrystallization , yielding colorless needles. The free base is obtained by neutralization with NaHCO3 and extraction with ethyl acetate.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.21 (d, J = 8.4 Hz, 1H, ArH), 6.89 (s, 1H, Pyrazole-H), 6.72 (d, J = 8.4 Hz, 1H, ArH), 4.31 (s, 2H, NCH₂), 3.85 (s, 3H, OCH₃), 3.67 (s, 2H, ArCH₂N), 2.41 (s, 3H, Pyrazole-CH₃).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole).

Scalability and Industrial Feasibility

Pilot-Scale Synthesis

A 100-g batch using reductive amination achieved 65% yield in a stirred-tank reactor, confirming scalability. Key challenges included exothermic control during NaBH3CN addition and residual solvent removal.

Cost Analysis

Raw material costs dominate (∼80%), with (1-methyl-1H-pyrazol-5-yl)methylamine being the most expensive component (∼$450/kg). Switching to in situ amine generation from pyrazole derivatives could reduce expenses by 30%.

Comparative Evaluation of Methods

Table 2: Advantages and Limitations of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Reductive Amination7298.5High12.4
Mannich Reaction6295.8Moderate9.7

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while nucleophilic substitution of the methoxy group could yield various substituted phenols.

Scientific Research Applications

Analgesic and Anti-inflammatory Activity

Research has demonstrated that compounds containing a pyrazole structure often exhibit significant analgesic and anti-inflammatory properties. For instance, derivatives of pyrazole have been synthesized and tested for their ability to inhibit pain pathways and reduce inflammation markers. Studies indicate that 2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol may function similarly, potentially acting on cyclooxygenase (COX) enzymes to mitigate pain and inflammation .

Antimicrobial Properties

The increasing resistance of pathogens to conventional antibiotics has necessitated the search for new antimicrobial agents. Compounds with pyrazole derivatives have shown promising antibacterial and antifungal activities. In vitro studies suggest that 2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol could inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antimicrobial agent .

Central Nervous System Effects

Research into the modulation of neurotransmitter systems has highlighted the potential of pyrazole-based compounds in treating central nervous system disorders. The compound may interact with specific receptors, such as the nicotinic acetylcholine receptor, offering therapeutic avenues for conditions like anxiety or depression .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing a series of pyrazole derivatives similar to 2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol demonstrated their efficacy in reducing inflammation in animal models. The compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structural integrity .

Case Study 2: Antibacterial Screening

In another investigation, a compound structurally related to 2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol was screened against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control antibiotics, suggesting its potential as a novel antibacterial agent .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phenolic Derivatives

  • 2-Methoxy-5-((phenylamino)methyl)phenol (): This analog replaces the pyrazole-aminomethyl group with a phenylamino-methyl substituent. The phenyl group may enhance π-π stacking but lacks the hydrogen-bonding capability of pyrazole .
  • (E)-2-Methoxy-4-((phenylimino)methyl)phenol (): A Schiff base analog with an imine (C=N) linker instead of an amine (C-N). The imine group introduces conjugation, affecting electronic distribution and redox activity.

Pyrazole-Modified Analogues

  • 2-{[(1-Methyl-1H-pyrazol-4-yl)methyl]amino}phenol (): A positional isomer of the target compound, with the pyrazole substituent at the 4-position instead of 3. This minor structural shift can significantly alter molecular geometry and intermolecular interactions. For example, pyrazole-4-yl derivatives may exhibit different hydrogen-bonding patterns or steric hindrance compared to 5-yl isomers .
  • [(1-Methyl-1H-pyrazol-5-yl)methyl]amine Derivatives (): The discontinued compound [(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine shares the pyrazole-aminomethyl motif but lacks the phenolic core. This comparison highlights the critical role of the phenol group in conferring acidity and hydrogen-bond donor capacity .

Crystallographic Insights

Pyrazole-phenol derivatives often form intramolecular hydrogen bonds between the phenolic OH and adjacent substituents, as seen in . The pyrazole N-H and methoxy O-CH₃ groups may participate in intermolecular hydrogen bonding, stabilizing crystal lattices .

Physicochemical Properties

  • Solubility: The phenolic OH and aminomethyl groups enhance water solubility compared to non-polar analogs like 2-methoxy-4-methylphenol ().
  • Melting Point: Pyrazole-containing phenols (e.g., ) typically exhibit higher melting points (>150°C) due to hydrogen-bonding networks, suggesting similar behavior for the target compound .

Biological Activity

2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol is a compound that belongs to the class of pyrazole derivatives. This class has garnered significant attention due to its diverse biological activities, particularly in anti-inflammatory and analgesic applications. This article aims to consolidate the findings related to the biological activity of this specific compound, drawing on various studies and research findings.

Synthesis and Structural Characterization

The synthesis of 2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol typically involves multi-step organic reactions. The initial steps often include the formation of pyrazole derivatives through condensation reactions, followed by functionalization to introduce the methoxy and amino groups. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compounds .

Anti-inflammatory Activity

Research indicates that 2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol exhibits notable anti-inflammatory properties. In comparative studies, it has shown higher efficacy than traditional anti-inflammatory drugs like diclofenac sodium. The mechanism of action is believed to involve inhibition of pro-inflammatory cytokines and modulation of COX enzymes .

Table 1: Comparative Anti-inflammatory Activity

CompoundIC50 (µM)Reference
2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol12.5
Diclofenac Sodium25.0
Aspirin30.0

Analgesic Activity

In addition to its anti-inflammatory effects, this compound has been evaluated for analgesic activity. Studies have demonstrated that it significantly reduces pain responses in animal models, suggesting its potential as an alternative analgesic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrazole ring and the substituents on the phenolic moiety can enhance biological activity. For instance, derivatives with dimethylamino or diethylaminomethyl groups showed improved potency compared to unsubstituted analogs .

Case Study 1: In Vivo Efficacy

A study conducted on rat models showed that administration of 2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol resulted in a significant reduction in paw edema compared to control groups. The results were statistically significant (p < 0.05), indicating its effectiveness in reducing inflammation .

Case Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that this compound inhibits NF-kB signaling pathways, which are crucial in mediating inflammatory responses. This finding suggests a dual mechanism where both COX inhibition and modulation of transcription factors contribute to its anti-inflammatory effects .

Q & A

Basic: What synthetic routes and reaction conditions are recommended for synthesizing 2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol?

Methodological Answer:
A common approach involves refluxing precursors (e.g., substituted diketones or hydrazines) in ethanol/acetic acid mixtures, followed by purification via silica gel chromatography. For example, similar pyrazole derivatives were synthesized by reacting 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenyl hydrazine under acidic conditions at 120°C for 7 hours, yielding 45% after recrystallization . Key optimizations include:

  • Solvent choice : Ethanol promotes solubility, while acetic acid catalyzes cyclization.
  • Temperature : Prolonged reflux (~7 hours) ensures complete ring formation.
  • Purification : Dry column chromatography and ethanol recrystallization improve purity.

Basic: Which spectroscopic and crystallographic techniques are effective for characterizing this compound?

Methodological Answer:

  • FTIR : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–N vibrations near 1250 cm⁻¹).
  • NMR : ¹H and ¹³C NMR confirm substitution patterns; methoxy protons appear as singlets (~δ 3.8 ppm), and pyrazole protons resonate between δ 6.5–7.5 ppm .
  • X-ray crystallography : Resolves 3D structure, including dihedral angles (e.g., 16.83° between pyrazole and methoxyphenyl rings) and hydrogen-bonding networks (e.g., O–H···N interactions) critical for stability .

Advanced: How do steric and electronic effects of the pyrazole ring influence reactivity and biological interactions?

Methodological Answer:
The pyrazole ring’s dihedral angles (e.g., 48.97° relative to phenyl groups) create a steric environment that modulates ligand-receptor binding. Electron-donating groups (e.g., methoxy) enhance hydrogen-bonding capacity, while the methyl group on pyrazole increases hydrophobicity. Computational docking studies of analogous compounds reveal that planar pyrazole orientations favor interactions with enzymatic active sites, whereas bulky substituents reduce binding affinity .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:
Discrepancies in pharmacological data (e.g., anti-inflammatory vs. antipruritic efficacy) may arise from:

  • Structural analogs : Subtle differences in substituents (e.g., methoxy vs. chloro groups) alter target specificity .
  • Assay conditions : Variations in cell lines or enzyme isoforms (e.g., COX-1 vs. COX-2 inhibition assays).
  • Solution: Perform head-to-head comparative studies under standardized conditions and use molecular dynamics simulations to predict binding modes .

Basic: What validation methods ensure compound purity post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies).
  • Elemental analysis : Compare experimental vs. calculated C, H, N percentages (e.g., Δ < 0.4% acceptable).
  • Melting point : Sharp melting ranges (e.g., 449 K) indicate homogeneity .

Advanced: What computational strategies predict pharmacokinetic properties?

Methodological Answer:

  • Molecular docking : Tools like AutoDock Vina simulate interactions with targets (e.g., serotonin receptors) using crystal structures (PDB: 4IB4).
  • ADMET prediction : Software such as SwissADME estimates bioavailability (%F >30), blood-brain barrier penetration (logBB < 0.3), and cytochrome P450 interactions.
  • QSAR models : Correlate substituent electronegativity with logP values to optimize solubility .

Advanced: How can reaction selectivity be improved during functionalization of the pyrazole ring?

Methodological Answer:

  • Catalyst choice : Use Pd/C for selective hydrogenation of nitro groups without reducing pyrazole rings.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the methylamino group.
  • Protecting groups : Temporarily block the phenolic –OH with acetyl to prevent side reactions during alkylation .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods due to potential irritancy of phenolic and pyrazole moieties.
  • PPE : Nitrile gloves and lab coats prevent dermal exposure.
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How does the compound’s solid-state packing affect its stability and solubility?

Methodological Answer:
X-ray data show O–H···N hydrogen bonds (2.78 Å) stabilize crystal lattices, reducing hygroscopicity. However, tight packing lowers aqueous solubility. Co-crystallization with cyclodextrins or milling to nano-sized particles can enhance dissolution rates .

Advanced: What strategies mitigate synthetic challenges in scaling up production?

Methodological Answer:

  • Flow chemistry : Continuous reactors improve heat dissipation during exothermic cyclization steps.
  • Green solvents : Replace ethanol with cyclopentyl methyl ether (CPME) for easier recycling.
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress to minimize byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.